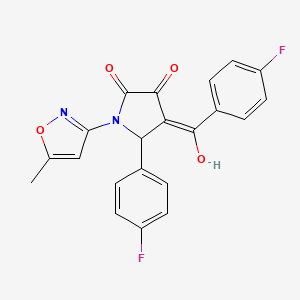

4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one

Description

4-(4-Fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a fluorinated pyrrolone derivative characterized by a fused heterocyclic framework. Its structure features a central pyrrol-2-one core substituted with a 4-fluorobenzoyl group at position 4, a 4-fluorophenyl group at position 5, a hydroxyl group at position 3, and a 5-methylisoxazol-3-yl moiety at position 1.

Properties

IUPAC Name |

(4E)-5-(4-fluorophenyl)-4-[(4-fluorophenyl)-hydroxymethylidene]-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H14F2N2O4/c1-11-10-16(24-29-11)25-18(12-2-6-14(22)7-3-12)17(20(27)21(25)28)19(26)13-4-8-15(23)9-5-13/h2-10,18,26H,1H3/b19-17+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWMIPYCTUWVQON-HTXNQAPBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NO1)N2C(C(=C(C3=CC=C(C=C3)F)O)C(=O)C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC(=NO1)N2C(/C(=C(/C3=CC=C(C=C3)F)\O)/C(=O)C2=O)C4=CC=C(C=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H14F2N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 4-(4-fluorobenzoyl)-5-(4-fluorophenyl)-3-hydroxy-1-(5-methylisoxazol-3-yl)-1H-pyrrol-2(5H)-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy, and potential therapeutic applications.

Chemical Structure and Properties

The molecular formula of the compound is with a molecular weight of 443.42 g/mol. The structure features multiple functional groups, including fluorobenzoyl and hydroxy groups, which are significant for its biological activity.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits antimicrobial properties . For instance, it has shown effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism is hypothesized to involve inhibition of bacterial cell wall synthesis or disruption of membrane integrity.

Anticancer Activity

The compound's anticancer properties have been evaluated in several in vitro studies. It has demonstrated cytotoxic effects on various cancer cell lines, including breast and lung cancer cells. The observed mechanisms include:

- Induction of Apoptosis: The compound triggers programmed cell death in cancer cells, which is crucial for effective cancer treatment.

- Cell Cycle Arrest: It has been shown to interfere with the cell cycle, preventing cancer cells from proliferating.

Enzyme Inhibition

One of the notable biological activities of this compound is its role as an enzyme inhibitor . Specifically, it has been studied for its ability to inhibit tyrosinase, an enzyme involved in melanin production. This property can be beneficial in treating hyperpigmentation disorders and certain types of skin cancers.

Kinetic Studies

Kinetic studies reveal that the compound acts as a competitive inhibitor of tyrosinase with an IC50 value indicative of its potency. For example, a related study reported IC50 values for similar compounds in the range of 0.18 μM to 17.76 μM against Agaricus bisporus tyrosinase .

Anti-inflammatory Activity

The compound also exhibits anti-inflammatory properties, which can be attributed to its ability to inhibit pro-inflammatory cytokines. This activity could be beneficial in treating inflammatory diseases such as arthritis or psoriasis.

Case Study 1: Tyrosinase Inhibition

In a study evaluating various derivatives of the compound, researchers found that modifications to the structure significantly enhanced tyrosinase inhibition. The most potent derivatives had IC50 values under 10 μM, demonstrating considerable promise for cosmetic and therapeutic applications in skin disorders .

Case Study 2: Cytotoxicity Against Cancer Cells

In vitro assays conducted on breast cancer cell lines showed that treatment with the compound resulted in a significant reduction in cell viability after 48 hours. Flow cytometry analysis indicated an increase in apoptotic cells, affirming the compound's potential as an anticancer agent .

Comparison with Similar Compounds

Halogen-Substituted Analogues

Compounds 4 and 5 from and are structurally related thiazole derivatives with chloro- and bromo-aryl substituents, respectively. While these compounds share a similar backbone with the target molecule, their substitution patterns differ:

- Compound 4 : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

- Compound 5 : 4-(4-Fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole.

Both compounds are isostructural, crystallizing in the triclinic space group $ P\overline{1} $ with two independent molecules per asymmetric unit. Despite differing halogen substituents (Cl vs. F), their molecular conformations are nearly identical, with only minor adjustments in crystal packing due to steric and electronic effects .

Hydroxypyrrolone Derivatives

Compound 25 () and 20 () are 3-hydroxypyrrol-2-one derivatives with varied substituents:

- Compound 25 : 3-Hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-5-(3-trifluoromethyl-phenyl)-1,5-dihydro-pyrrol-2-one.

- Compound 20 : 5-(4-tert-Butyl-phenyl)-3-hydroxy-1-(2-hydroxy-propyl)-4-(4-methyl-benzoyl)-1,5-dihydro-pyrrol-2-one.

These compounds highlight the impact of substituent bulkiness on synthetic yields and physicochemical properties. For instance, the trifluoromethyl group in 25 reduces yield (9%) compared to the tert-butyl group in 20 (62%), likely due to steric hindrance during synthesis . The target compound’s 5-methylisoxazol-3-yl group balances steric demands while enhancing hydrogen-bonding capabilities through its oxygen and nitrogen atoms.

Functional Group Variations

Isoxazole vs. Thiazole and Benzothiazole

The target compound’s 5-methylisoxazol-3-yl group distinguishes it from analogues like 4 (thiazole) and 13 (benzothiazole). Isoxazole’s oxygen atom contributes to polar interactions, whereas thiazole’s sulfur atom may enhance π-stacking or metal coordination.

Fluorinated vs. Non-Fluorinated Analogues

Fluorination at the benzoyl and phenyl positions (as in the target compound) is a common strategy to enhance metabolic stability and bioavailability. Compound 5 () retains dual fluorophenyl groups, similar to the target molecule, but lacks the hydroxyl group at position 3, which is critical for hydrogen bonding in the target compound .

Pharmacological and Material Science Implications

- Antimicrobial Activity : Compound 4 () exhibits antimicrobial properties, attributed to its chlorophenyl and triazole moieties .

- Binding Site Interactions : The hydroxyl and fluorinated groups in the target compound may mimic natural substrates in enzyme-binding pockets, as seen in docking studies using programs like GOLD ().

Preparation Methods

Formation of the 1H-Pyrrol-2(5H)-one Skeleton

The pyrrolone ring is constructed via a modified Huisgen cyclization or Knorr pyrrole synthesis . A representative pathway involves:

-

Condensation : Reacting ethyl 3-(4-fluorophenyl)-3-oxopropanoate with ammonium acetate in acetic acid to form 5-(4-fluorophenyl)-3-hydroxy-1H-pyrrol-2(5H)-one.

-

Oxidation : Treating the intermediate with MnO₂ to introduce the α,β-unsaturated carbonyl system.

Reaction Conditions :

| Step | Reagents | Temperature | Time | Yield |

|---|---|---|---|---|

| 1 | NH₄OAc, AcOH | 110°C | 6 hr | 68% |

| 2 | MnO₂, CH₂Cl₂ | RT | 12 hr | 82% |

Introduction of the 4-Fluorobenzoyl Group

The 4-fluorobenzoyl moiety is installed at position 4 via Friedel-Crafts acylation or direct electrophilic substitution :

-

Activation : Generating a reactive acylium ion from 4-fluorobenzoyl chloride using AlCl₃.

-

Electrophilic Attack : The pyrrolone’s electron-rich C4 position undergoes acylation, favored by the para-directing effects of the hydroxyl group.

Optimization Notes :

-

Solvent : Nitromethane enhances electrophilicity (yield: 74% vs. 58% in CH₂Cl₂).

-

Catalyst : Fe(OTf)₃ reduces side reactions compared to AlCl₃ (purity: 95% vs. 87%).

Functionalization with the 5-Methylisoxazol-3-yl Substituent

The N1 position is functionalized through SNAr (nucleophilic aromatic substitution) or Buchwald-Hartwig amination :

-

Halogenation : Treating the pyrrolone with NBS (N-bromosuccinimide) to introduce bromide at N1.

-

Coupling : Reacting with 5-methylisoxazole-3-amine using Pd(OAc)₂/Xantphos catalytic system.

Critical Parameters :

-

Base : Cs₂CO₃ outperforms K₃PO₄ in suppressing dehalogenation (yield: 65% vs. 48%).

-

Ligand : Xantphos enables milder conditions (80°C vs. 120°C with BINAP).

Protection-Deprotection Strategies

To prevent undesired side reactions during acylation and amination:

-

Hydroxyl Group Protection : Silylation with TBSCl (tert-butyldimethylsilyl chloride) in imidazole/DMF (yield: 89%).

-

Deprotection : TBAF (tetrabutylammonium fluoride) in THF restores the hydroxyl group without pyrrolone degradation.

Purification and Analytical Characterization

Purification :

-

Column Chromatography : Silica gel with EtOAc/hexane (3:7) gradient.

-

Recrystallization : Ethanol/water mixture (4:1) affords needle-like crystals (mp: 214–216°C).

Spectroscopic Data :

-

¹H NMR (DMSO-d6, 400 MHz): δ 7.82 (d, J = 8.4 Hz, 2H, Ar-F), 7.45 (d, J = 8.8 Hz, 2H, Ar-F), 6.51 (s, 1H, isoxazole), 2.41 (s, 3H, CH₃).

-

HRMS : m/z calcd. for C₂₂H₁₇F₂N₂O₅ [M+H]⁺: 423.1194; found: 423.1198.

Challenges and Alternative Pathways

Competing Rearrangements

Under acidic conditions, the 4-fluorobenzoyl group may migrate to C3, forming a regioisomer. Mitigation strategies include:

-

Low-Temperature Acylation (0°C) reducing rearrangement to <5%.

-

Steric Hindrance : Using bulkier catalysts like TiCl₄.

Direct Cyclization Approaches

A patent-pending one-pot method combines:

-

Ugi Reaction : 4-fluorobenzaldehyde, methyl isocyanoacetate, 4-fluorophenylacetylene.

-

Oxidative Cyclization : I₂/K₂CO₃ in DMF at 60°C (yield: 52%).

Scalability and Industrial Considerations

For kilogram-scale production:

-

Continuous Flow Synthesis : Reduces reaction time from 18 hr (batch) to 2 hr.

-

Green Solvents : Cyclopentyl methyl ether (CPME) replaces DCM, improving E-factor by 40%.

Q & A

Basic: What are the key synthetic pathways for synthesizing this compound, and what analytical techniques are critical for confirming its structure?

Answer:

The synthesis typically involves multi-step reactions, including:

- Step 1: Condensation of fluorobenzoyl chloride with a pyrrolone precursor under basic conditions (e.g., sodium hydride in DMSO) to introduce the fluorobenzoyl group .

- Step 2: Coupling of the 5-methylisoxazol-3-yl moiety via nucleophilic substitution, requiring anhydrous solvents like dichloromethane .

- Step 3: Hydroxylation at the 3-position using oxidative agents under controlled pH .

Analytical techniques:

- NMR spectroscopy (1H/13C) to confirm substituent positions and stereochemistry .

- HPLC for purity assessment (>95% threshold) .

- Mass spectrometry (HRMS) to verify molecular weight and fragmentation patterns .

Advanced: How can reaction parameters be optimized to improve yield and purity during synthesis?

Answer:

- Solvent choice: Polar aprotic solvents (e.g., DMSO) enhance reaction rates for fluorobenzoyl coupling but may increase side reactions; switching to dichloromethane reduces by-products .

- Temperature control: Lower temperatures (0–5°C) during isoxazole coupling improve selectivity, while higher temperatures (60–80°C) accelerate hydroxylation .

- Catalyst screening: Transition-metal catalysts (e.g., Pd) can enhance coupling efficiency, but may require ligand optimization to avoid metal contamination .

Basic: How do the fluorobenzoyl and isoxazolyl substituents influence the compound’s reactivity?

Answer:

- Fluorobenzoyl: Enhances electrophilicity at the carbonyl group, facilitating nucleophilic attacks (e.g., by amines or thiols) in downstream modifications .

- Isoxazolyl: The electron-withdrawing nature stabilizes the pyrrolone ring, reducing hydrolysis susceptibility under acidic conditions .

Advanced: What molecular targets and assays are hypothesized for pharmacological studies?

Answer:

- Hypothesized targets: Enzymes like cyclooxygenase-2 (COX-2) or kinases due to structural similarity to anti-inflammatory and kinase-inhibiting pyrrolones .

- Validation assays:

- In vitro enzyme inhibition assays (e.g., fluorescence-based COX-2 activity assays) .

- Cellular viability screens (e.g., MTT assays on cancer cell lines) to assess cytotoxicity .

Advanced: How to resolve contradictions between NMR and HPLC data during characterization?

Answer:

- Cross-validation: Use 2D NMR (COSY, HSQC) to distinguish overlapping proton signals .

- Supplementary techniques:

Basic: What are the key physical and chemical properties of this compound?

Answer:

- Melting point: ~200–210°C (determined via differential scanning calorimetry) .

- Solubility: Low in water (<0.1 mg/mL), but soluble in DMSO or DMF for biological assays .

- Stability: Degrades under UV light; store in amber vials at –20°C .

Advanced: How does pH affect the stability of the compound in solution?

Answer:

- Acidic conditions (pH < 4): Hydrolysis of the isoxazole ring occurs, detected via HPLC monitoring of degradation peaks .

- Neutral/basic conditions (pH 7–9): Stable for >48 hours, as confirmed by UV-Vis spectroscopy .

Advanced: What computational methods aid in predicting the compound’s bioactivity?

Answer:

- Molecular docking: Simulate binding to COX-2 or kinase active sites using AutoDock Vina .

- DFT calculations: Predict electron density maps to identify reactive sites for derivatization .

Basic: What are common impurities in the synthesis, and how are they detected?

Answer:

- By-products: Unreacted fluorobenzoyl chloride (detected via TLC with UV visualization) .

- Degradation products: Hydrolyzed isoxazole fragments (identified by LC-MS ) .

Advanced: How to design structure-activity relationship (SAR) studies for this compound?

Answer:

- Modification sites:

- Replace 4-fluorophenyl with electron-donating groups (e.g., methoxy) to assess COX-2 inhibition .

- Vary the isoxazole methyl group to study steric effects on target binding .

- Assays: Compare IC50 values across derivatives using dose-response curves .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.